molecular formula C15H18BrN3O2S B2842693 2-(2-bromophenyl)-N-[3-(2-methylpropyl)-1H-pyrazol-5-yl]ethene-1-sulfonamide CAS No. 1488416-35-8

2-(2-bromophenyl)-N-[3-(2-methylpropyl)-1H-pyrazol-5-yl]ethene-1-sulfonamide

Katalognummer: B2842693
CAS-Nummer: 1488416-35-8
Molekulargewicht: 384.29
InChI-Schlüssel: LXYXYEOUCGDYJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-bromophenyl)-N-[3-(2-methylpropyl)-1H-pyrazol-5-yl]ethene-1-sulfonamide is a useful research compound. Its molecular formula is C15H18BrN3O2S and its molecular weight is 384.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Potential Therapeutic Applications

Sulfonamides, including pyrazole-based sulfonamides, have been extensively studied for their inhibitory effects on enzymes such as carbonic anhydrase (CA). Research by Nurgün Büyükkıdan et al. (2017) highlighted the synthesis of metal complexes from a pyrazole-based sulfonamide with significant inhibitory activity on human carbonic anhydrase isozymes I and II. These complexes exhibited more effective inhibitory activity compared to both the free ligand and acetazolamide, a standard CA inhibitor. This suggests potential applications in designing therapeutic agents for conditions where CA inhibition is beneficial, such as glaucoma, epilepsy, and certain forms of cancer (Büyükkıdan et al., 2017).

Antimicrobial Activity

Compounds containing a sulfonamido moiety, as evidenced by M. E. Azab et al. (2013), have been synthesized with the aim of creating effective antibacterial agents. The study synthesized new heterocyclic compounds featuring a sulfonamido group, showing high antibacterial activities against various strains. This aligns with the potential for sulfonamide derivatives to serve as bases for developing new antimicrobial agents, particularly in the face of increasing antibiotic resistance (Azab, Youssef, & El-Bordany, 2013).

Anticancer and Radiosensitizing Activities

The anticancer and radiosensitizing activities of sulfonamide derivatives, as studied by M. Ghorab et al. (2015), further illustrate the therapeutic potential of these compounds. Novel sulfonamide derivatives exhibited significant in vitro anticancer activity against various cancer cell lines, alongside their capacity to enhance the cell-killing effect of γ-radiation. This suggests that such compounds can be explored for their potential in cancer therapy, both as primary treatment agents and as adjuvants to increase the efficacy of existing treatments (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).

Eigenschaften

IUPAC Name

2-(2-bromophenyl)-N-[5-(2-methylpropyl)-1H-pyrazol-3-yl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O2S/c1-11(2)9-13-10-15(18-17-13)19-22(20,21)8-7-12-5-3-4-6-14(12)16/h3-8,10-11H,9H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYXYEOUCGDYJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=NN1)NS(=O)(=O)C=CC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.